2'-Propargyladenosine is a modified nucleoside analog of adenosine, characterized by the presence of a propargyl group at the 2' position of the ribose sugar. Its molecular formula is C₁₃H₁₅N₅O₄, and it has a molecular weight of approximately 305.29 g/mol. This compound has garnered attention due to its unique structural features, which enhance its reactivity and biological activity compared to natural adenosine.
2'-Propargyladenosine exhibits significant biological activities, particularly in cellular signaling and metabolism. It has been shown to:
The synthesis of 2'-propargyladenosine typically involves several key steps:
2'-Propargyladenosine has various applications in research and biotechnology:
Research on 2'-propargyladenosine has focused on its interactions with various biological macromolecules:
Several compounds share structural similarities with 2'-propargyladenosine. Here are some notable examples:
| Compound | Structure/Modification | Unique Features |
|---|---|---|
| Adenosine | No modifications | Natural nucleoside involved in energy transfer |
| N6-Propargyladenosine | Propargyl group at N6 position | Used for monitoring mRNA synthesis |
| 8-N3-Adenosine | Azide group at the 8 position | Photo-clickable for bioconjugation applications |
| 2'-O-Methyladenosine | Methyl group at 2' position | Stabilizes RNA against degradation |
Each of these compounds exhibits unique properties that differentiate them from 2'-propargyladenosine, particularly regarding their biological roles and applications in research.
The direct propargylation of adenosine at the 2'-hydroxyl position represents the most straightforward approach to synthesizing 2'-propargyladenosine derivatives. The most widely employed method involves the alkylation of unprotected adenosine with propargyl bromide in the presence of sodium hydride and tetrabutylammonium iodide as a phase transfer catalyst [1] [2].
The reaction is typically conducted in anhydrous dimethylformamide at elevated temperatures ranging from 50 to 55 degrees Celsius for extended periods of 48 hours [2]. Under these conditions, adenosine is dissolved in anhydrous dimethylformamide at 50 degrees Celsius under an inert atmosphere, followed by cooling to 5 degrees Celsius on ice. Sodium hydride (60% dispersion in mineral oil) is added, followed by tetrabutylammonium iodide and propargyl bromide [2].
However, this direct alkylation approach presents significant selectivity challenges. The reaction typically produces a complex mixture containing multiple products, with the 2'-O-propargyl and 3'-O-propargyl isomers as major components [2]. The lack of regioselectivity necessitates subsequent separation procedures to isolate the desired 2'-isomer from the 3'-isomer.
Selective crystallization from anhydrous ethanol has been employed as a purification strategy, where the 2'-O-propargyladenosine can be preferentially crystallized by dissolving the isomeric mixture in hot anhydrous ethanol and allowing crystallization upon cooling to room temperature [2]. However, this method often fails to achieve complete separation, with mother liquors consistently containing both isomers as confirmed by nuclear magnetic resonance spectroscopy.
To address the regioselectivity challenges inherent in direct propargylation, sophisticated protection-deprotection strategies have been developed. The most effective approach involves the use of silicon-based protecting groups to mask hydroxyl functionalities selectively.
The 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane protection strategy has proven particularly valuable for achieving separation of regioisomers [2]. Following the initial propargylation reaction that produces a mixture of 2'-O- and 3'-O-propargyladenosine isomers, the free hydroxyl groups are protected using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane in the presence of imidazole.
This protection reaction is conducted in anhydrous dimethylformamide under an inert atmosphere. The mixture of propargylated isomers and imidazole are dissolved in anhydrous dimethylformamide and stirred, followed by addition of 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane [2]. The reaction proceeds for one hour at room temperature before solvent removal under vacuum.
The resulting protected derivatives, 3',5'-O-tetraisopropyldisiloxane-2'-O-propargyladenosine and 2',5'-O-tetraisopropyldisiloxane-3'-O-propargyladenosine, exhibit significantly different chromatographic mobilities that enable efficient separation by silica gel column chromatography using a gradient of ethyl acetate and hexane [2].
The retention factor values differ by approximately 0.2 units in ethyl acetate-hexanes systems, with the 3',5'-O-tetraisopropyldisiloxane-2'-O-propargyladenosine displaying a retention factor of 0.6 and the 2',5'-O-tetraisopropyldisiloxane-3'-O-propargyladenosine showing a retention factor of 0.4 in 20% ethyl acetate/hexane [2].
Alternative silicon-based protection strategies have been explored for related 2'-modified nucleosides. The use of methyldiisopropylsilyl chloride has been reported for the synthesis of 2'-O-methoxyethylguanosine, demonstrating the broader applicability of silicon-based protecting groups in nucleoside chemistry [5]. This approach achieved excellent regioselectivity with 79% yield and proceeded without requiring protection of the guanine base moiety [5].
One notable multi-step approach involves the synthesis of 8-azido-2'-O-propargyladenosine, which serves as a bifunctional photo-clickable nucleoside analog [1] [2]. This synthesis begins with the bromination of adenosine to produce 8-bromoadenosine, followed by propargylation of the brominated intermediate.
The propargylation of 8-bromoadenosine proceeds with significantly improved regioselectivity compared to unmodified adenosine. The reaction of unprotected 8-bromoadenosine with propargyl bromide in the presence of sodium hydride and tetrabutylammonium iodide yields predominantly the 2'-O-propargyl isomer as a crystalline solid following purification by column chromatography [2]. This enhanced selectivity likely results from altered reactivity patterns induced by the electron-withdrawing bromine substituent at the 8-position.
Subsequent transformation of 8-bromo-2'-O-propargyladenosine to the corresponding azido derivative involves treatment with anhydrous hydrazine to produce 8-hydrazino-2'-O-propargyladenosine, followed by diazotization to yield 8-azido-2'-O-propargyladenosine [2]. This sequence provides access to photoactivatable nucleoside analogs that combine both azido and alkyne functionalities within a single molecular framework.
The overall yields for multi-step syntheses vary considerably depending on the specific transformations employed. For the synthesis of 2'-O-propargyladenosine from adenosine via direct alkylation followed by crystallization purification, yields of approximately 49% have been reported [2]. More complex multi-step sequences involving base modifications typically proceed with lower overall yields but provide access to derivatives that cannot be obtained through direct modification approaches.
Table 1: Synthetic Yields for 2'-Propargyladenosine Derivatives
| Starting Material | Target Product | Synthetic Approach | Overall Yield (%) | Reference |
|---|---|---|---|---|
| Adenosine | 2'-O-Propargyladenosine | Direct alkylation with crystallization | 49% | [2] |
| Adenosine | Protected propargyl isomers | Alkylation followed by silylation | 66% | [2] |
| 8-Bromoadenosine | 8-Bromo-2'-O-propargyladenosine | Selective alkylation | Not specified | [2] |
| 2'-O-Propargyladenosine | 2'-O-Propargyl-cyclic adenosine diphosphate ribose | Chemoenzymatic cyclization | 22% | [2] |
Enzymatic methodologies for producing 2'-propargyladenosine derivatives have emerged as powerful alternatives to purely chemical synthetic approaches. These biocatalytic strategies leverage the exquisite selectivity and mild reaction conditions characteristic of enzymatic transformations [6] [7].
Nucleoside phosphorylases represent a particularly important class of enzymes for nucleoside analog synthesis. These enzymes catalyze the reversible phosphorolysis of nucleosides, yielding the corresponding nucleobase and pentose 1-phosphate [6] [8]. The reversible nature of these transformations enables their application in synthetic directions, either from sugar phosphates or through transglycosylation from sacrificial glycosyl donors [9].
Purine nucleoside phosphorylases and pyrimidine nucleoside phosphorylases have been successfully co-expressed in Escherichia coli for the biosynthesis of modified nucleosides [6]. These recombinant bacterial systems enable conversion between purine and pyrimidine nucleosides through coupled enzymatic reactions. When substrate concentrations of 30 millimolar are employed with 0.5% recombinant bacterial cell volume as catalyst at pH 7.5, conversion yields exceeding 90% can be achieved after 2-hour incubation at 50 degrees Celsius [6].
The substrate specificity of nucleoside phosphorylases extends to various modified nucleosides, including those with 2'-modifications [8]. These enzymes accept both base-modified and sugar-modified nucleosides, making them attractive biocatalysts for manufacturing nucleoside therapeutics [10]. The tolerance for 2'-modifications has been demonstrated for multiple nucleoside phosphorylase variants, suggesting potential applicability to 2'-propargyladenosine derivatives.
Adenosine kinase represents another enzymatic tool relevant to 2'-propargyladenosine derivative synthesis. This enzyme catalyzes the transfer of gamma-phosphate from adenosine triphosphate to adenosine, leading to formation of adenosine monophosphate [11]. The enzyme functions through an ordered bi-bi reaction mechanism and belongs to the phosphofructokinase B family of sugar kinases [11].
Chemoenzymatic synthesis strategies combine chemical and enzymatic steps to achieve efficient production of complex nucleoside derivatives. For 2'-propargyladenosine analogs, chemoenzymatic approaches typically involve chemical synthesis of the modified nucleoside followed by enzymatic phosphorylation and coupling reactions [1] [2].
The synthesis of 2'-O-propargyl-cyclic adenosine diphosphate ribose exemplifies successful chemoenzymatic methodology. This process begins with chemical synthesis of 2'-O-propargyladenosine, followed by enzymatic phosphorylation to produce 2'-O-propargyl-adenosine monophosphate [2]. Subsequent coupling with nicotinamide mononucleotide using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride yields 2'-O-propargyl-nicotinamide adenine dinucleotide [2].
The final cyclization step employs Aplysia californica adenosine diphosphate-ribosyl cyclase, which recognizes the modified nicotinamide adenine dinucleotide substrate and efficiently converts it to the cyclic adenosine diphosphate ribose analog [2] [12]. This enzymatic cyclization proceeds under mild aqueous conditions at physiological pH and demonstrates the tolerance of the cyclase enzyme for 2'-modifications.
Table 2: Enzymatic Parameters for Modified Nucleoside Synthesis
| Enzyme System | Substrate Concentration | Reaction Conditions | Conversion Yield | Application |
|---|---|---|---|---|
| Co-expressed nucleoside phosphorylases | 30 mM | pH 7.5, 50°C, 2 hours | >90% | General nucleoside synthesis [6] |
| Aplysia californica ADP-ribosyl cyclase | 0.5 mM | pH 7.3, room temperature, 5 days | 22% | Cyclic nucleotide formation [2] |
| Ribokinase-phosphopentomutase-nucleoside phosphorylase cascade | Variable | Optimized conditions | 60-75% | Nucleoside analog production [10] |
The enzymatic synthesis of nucleoside triphosphates provides another avenue for accessing phosphorylated 2'-propargyladenosine derivatives. The Ludwig-Eckstein method employs salicyl chlorophosphite as a phosphitylating reagent to generate cyclic triphosphite intermediates [13] [14]. This approach has been successfully applied to synthesize various modified nucleoside triphosphates with overall yields of 60-75% [14].
Recent advances in biocatalytic nucleoside synthesis have focused on engineering enzymes with improved substrate specificity and activity toward modified nucleosides [15] [10]. Aldolase variants have been developed for stereoselective synthesis of ribose-5-phosphate analogs with functional groups at the 2-position, which can subsequently be converted to 2'-modified purine analogs through multienzyme cascade reactions [15].
The nuclear magnetic resonance spectroscopic analysis of 2'-propargyladenosine reveals distinct chemical shift patterns that confirm both the adenosine core structure and the propargyl modification at the 2'-position [1]. In anhydrous deuterated chloroform, the purine aromatic protons exhibit characteristic downfield chemical shifts, with the H-8 proton appearing as a singlet at 8.26 parts per million and the H-2 proton as a singlet at 8.05 parts per million [1]. These values are consistent with the electron-deficient nature of the purine heterocycle and confirm the integrity of the adenine base.
The ribose sugar moiety demonstrates significant chemical shift perturbations due to the propargyl substitution at the 2'-position [1]. The anomeric H-1' proton appears as a singlet at 6.00 parts per million, indicating the β-configuration of the glycosidic bond [1]. The modified H-2' proton exhibits a downfield shift to 4.83-4.81 parts per million as a multiplet, reflecting the deshielding effect of the oxygen-linked propargyl group [1]. The H-3' proton appears at 4.61-4.50 parts per million, while the H-4' proton resonates at 4.19-4.10 parts per million [1]. The H-5' and H-5'' protons are observed at 3.99-3.96 parts per million as overlapping signals [1].
The propargyl substituent provides characteristic spectroscopic signatures that enable unambiguous identification of the modification [1]. The methylene protons adjacent to the oxygen atom (propargyl CH₂) appear as a multiplet at 4.58-4.46 parts per million, while the terminal alkyne proton exhibits a distinctive triplet at 2.40 parts per million with a coupling constant of 2.34 hertz [1]. This coupling pattern is diagnostic for terminal alkynes and confirms the presence of the intact propargyl group.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information with enhanced resolution of the molecular framework [1]. The purine carbons exhibit chemical shifts characteristic of the adenine heterocycle: C-2 at 153.01 parts per million, C-4 at 155.84 parts per million, C-5 at 120.16 parts per million, C-6 at 148.98 parts per million, and C-8 at 138.79 parts per million [1]. These values demonstrate the aromatic character of the purine system and are consistent with literature values for adenosine derivatives.
The ribose carbons show significant modification patterns due to the propargyl substitution [1]. The anomeric C-1' carbon appears at 88.56 parts per million, while the modified C-2' carbon exhibits a downfield shift to 81.28 parts per million, reflecting the electronic influence of the propargyl ether linkage [1]. The remaining ribose carbons C-3', C-4', and C-5' resonate at 80.11, 79.25, and 59.79 parts per million, respectively [1].
The propargyl group carbons provide distinctive spectroscopic markers: the methylene carbon attached to oxygen appears at 58.39 parts per million, while the alkyne carbons resonate in the characteristic range of 75.27 to 80.0 parts per million [1]. These chemical shifts are diagnostic for terminal alkyne functionality and confirm the structural integrity of the propargyl modification.
Two-dimensional nuclear magnetic resonance spectroscopy provides essential connectivity information that unambiguously confirms the substitution pattern and structural assignment of 2'-propargyladenosine [1] [2] [3]. Correlation spectroscopy experiments reveal through-bond scalar coupling relationships that establish the molecular connectivity framework [1] [4].
In correlation spectroscopy spectra, the critical correlation between the H-3' proton and the 3'-hydroxyl proton confirms the regioselectivity of the propargyl substitution at the 2'-position rather than the 3'-position [1]. The presence of this correlation, combined with the absence of the 2'-hydroxyl proton signal, definitively establishes that alkylation has occurred at the 2'-oxygen [1]. Additionally, correlation spectroscopy reveals a significant three-to-four bond correlation between the H-2' proton and the propargyl methylene protons, providing direct evidence for the attachment of the propargyl group to the 2'-position [1].
Heteronuclear multiple bond correlation spectroscopy extends the structural analysis by revealing long-range carbon-proton connectivities across multiple bonds [1] [5] [6]. The critical heteronuclear multiple bond correlation experiment demonstrates a strong coupling between the H-2' proton and the carbon of the propargyl methylene group, confirming the three-bond connectivity between these nuclei [1]. This correlation provides unambiguous evidence for the propargyl substitution pattern and eliminates potential regioisomeric structures.
Heteronuclear single quantum coherence spectroscopy enables direct correlation between protons and their directly bonded carbons, facilitating complete assignment of the carbon framework [7] [8]. The heteronuclear single quantum coherence spectrum confirms the direct C-H correlations for all positions, including the diagnostic correlation between the propargyl methylene protons and their corresponding carbon at 58.39 parts per million [1]. The terminal alkyne proton exhibits its expected correlation with the alkyne carbon at 75.27 parts per million [1].
The application of these two-dimensional nuclear magnetic resonance techniques in concert provides comprehensive structural verification that would be impossible to achieve through one-dimensional spectroscopy alone [2] [3]. The correlation patterns observed are consistent with the 2'-O-propargyl substitution pattern and rule out alternative regioisomers or structural rearrangements [1]. This multi-dimensional approach ensures accurate structural assignment and provides confidence in the spectroscopic characterization of this modified nucleoside.
Mass spectrometric analysis of 2'-propargyladenosine under positive ion electrospray ionization conditions reveals characteristic fragmentation patterns that provide structural confirmation and enable identification in complex mixtures [9] [10]. The molecular ion peak appears at mass-to-charge ratio 306.12, corresponding to the protonated molecular ion [M+H]⁺, which serves as the base peak in the mass spectrum [9] [10].
The most prominent fragmentation pathway involves the loss of the ribose moiety through cleavage of the N-glycosidic bond, resulting in a major fragment ion at mass-to-charge ratio 174.0 [9]. This fragmentation pattern is characteristic of nucleosides and represents the loss of 132 daltons corresponding to the ribose sugar unit [9]. The resulting fragment retains the adenine base with the propargyl modification, providing evidence for the intact purine-propargyl conjugate.
A secondary fragmentation pathway produces the protonated adenine base ion at mass-to-charge ratio 136.1 [9]. This fragment results from further decomposition of the primary ribose-loss fragment and represents the unmodified adenine base [B+H]⁺ [9]. The relative intensity of this fragment provides information about the stability of the propargyl-adenine linkage under mass spectrometric conditions.
Additional minor fragmentation pathways include the loss of the propargyl group from the molecular ion, producing a fragment at mass-to-charge ratio 267.1 [9]. This represents a loss of 39 daltons and confirms the presence of the propargyl substituent [9]. Other low-intensity fragments include the loss of ammonia (17 daltons) to give mass-to-charge ratio 289.1 and the loss of formaldehyde (30 daltons) to produce mass-to-charge ratio 276.1 [9].
The fragmentation behavior under tandem mass spectrometry conditions follows predictable nucleoside fragmentation rules [9] [11]. The primary fragmentation occurs through heterolytic cleavage of the N-glycosidic bond, which is facilitated by the electron-donating properties of the adenine base [9]. The propargyl modification does not significantly alter the fundamental fragmentation pathways but provides additional structural markers for identification purposes.
Collision-induced dissociation experiments reveal that the propargyl group exhibits moderate stability under mass spectrometric conditions [9]. The alkyne functionality does not undergo significant rearrangement or cyclization reactions, maintaining its linear structure throughout the fragmentation process [9]. This stability is advantageous for analytical applications where structural integrity must be preserved during mass spectrometric analysis.
Ultraviolet-visible spectroscopy of 2'-propargyladenosine reveals absorption characteristics that reflect both the adenine chromophore and the propargyl modification [12] [13] [14]. The compound exhibits a primary absorption maximum at 206 nanometers, corresponding to the high-energy π→π* transition of the purine heterocycle [14] [15]. This absorption band demonstrates high molar absorptivity and is characteristic of aromatic nucleoside derivatives.
The secondary absorption maximum occurs at 258 nanometers, representing the n→π* transition typical of adenine-containing compounds [14] [16]. This absorption wavelength is consistent with unmodified adenosine, indicating that the propargyl substitution at the 2'-position does not significantly perturb the electronic structure of the purine base [13] [14]. The molar absorptivity at this wavelength is moderate and serves as a useful analytical wavelength for quantitative determinations.
A modified absorption feature appears at 274 nanometers, exhibiting lower intensity compared to the primary adenine absorptions [13]. This absorption is attributed to perturbations in the electronic structure caused by the propargyl substituent, though the effect is relatively minor due to the distance between the chromophore and the modification site [13]. The observation of this modified absorption provides spectroscopic evidence for the structural alteration without complete disruption of the adenine electronic system.
The propargyl group contributes a weak absorption feature at approximately 320 nanometers [17]. This absorption is characteristic of terminal alkyne functionality and exhibits very low molar absorptivity [12] [18]. While this absorption is not suitable for quantitative analysis due to its low intensity, it provides qualitative confirmation of the alkyne group presence [17].
The ultraviolet absorption profile of 2'-propargyladenosine in aqueous solution demonstrates excellent agreement with Beer-Lambert law behavior across a wide concentration range [12] [18]. The compound exhibits no significant aggregation or self-association phenomena that would complicate quantitative analysis [12]. The absorption spectrum is stable across physiological pH ranges, making it suitable for biological and analytical applications [13].
Comparative studies with related adenosine derivatives confirm that the 2'-propargyl modification produces minimal perturbation of the adenine chromophore compared to modifications at the purine ring itself [13] [17]. This spectroscopic stability is advantageous for applications where the adenine recognition properties must be preserved while introducing reactive functionality through the propargyl group [17].